Thiomorpholine 1,1-dioxide hydrochloride
CAS No.: 59801-62-6
Cat. No.: VC21212196
Molecular Formula: C4H10ClNO2S
Molecular Weight: 171.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59801-62-6 |
---|---|
Molecular Formula | C4H10ClNO2S |
Molecular Weight | 171.65 g/mol |
IUPAC Name | 1,4-thiazinane 1,1-dioxide;hydrochloride |
Standard InChI | InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-5-2-4-8;/h5H,1-4H2;1H |
Standard InChI Key | UOMTVKMKHZMFMQ-UHFFFAOYSA-N |
SMILES | C1CS(=O)(=O)CCN1.Cl |
Canonical SMILES | C1CS(=O)(=O)CCN1.Cl |
Introduction
Chemical Properties and Structure
Thiomorpholine 1,1-dioxide hydrochloride features a six-membered heterocyclic ring containing both nitrogen and sulfur atoms. The sulfur atom is oxidized to form a sulfone group (S=O), while the nitrogen is protonated to form the hydrochloride salt. This chemical architecture confers specific physical and chemical properties that determine its behavior in various applications.
Physical Properties
The compound typically appears as a white to light yellow solid with high solubility in water, making it convenient for various laboratory applications. Its physical properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₄H₁₀ClNO₂S |
Molecular Weight | 171.65 g/mol |
Physical State | White to light yellow solid |
Solubility | Highly soluble in water |
CAS Number | 59801-62-6 |
Chemical Reactivity
Thiomorpholine 1,1-dioxide hydrochloride demonstrates notable reactivity patterns due to its heterocyclic structure. The presence of the sulfone group increases the electrophilicity of adjacent carbon atoms, while the protonated nitrogen influences its behavior in acid-base reactions. These properties make it particularly useful in synthetic chemistry, where it can participate in a variety of transformations including nucleophilic substitutions and addition reactions .
Synthesis Methods
Several methods have been developed for the synthesis of thiomorpholine 1,1-dioxide hydrochloride, with ongoing refinements aimed at improving yield, purity, and cost-effectiveness. The preparation typically involves the oxidation of thiomorpholine derivatives followed by conversion to the hydrochloride salt.
Conventional Synthesis Pathway
The most common synthesis pathway involves the oxidation of thiomorpholine using potassium permanganate as the oxidizing agent. This process typically follows a two-step approach:
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Oxidation: Thiomorpholine is treated with potassium permanganate in aqueous conditions to oxidize the sulfur atom to the sulfone.
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Salt Formation: The resulting thiomorpholine 1,1-dioxide is then treated with hydrochloric acid to form the hydrochloride salt .
Patent-Protected Synthesis Methods
More specialized synthesis methods have been developed and protected through patents. One notable example is described in Chinese patent CN106397356A, which outlines a preparation method that potentially offers advantages in terms of yield or purity . This method represents ongoing efforts to optimize the synthesis of this valuable chemical intermediate.
Alternative Synthetic Routes
An alternative synthetic route involves starting from tert-butyl thiomorpholine-4-carboxylate, as documented in chemical synthesis databases. This approach involves treatment with hydrogen chloride in a mixture of tetrahydrofuran, methanol, and water at 20°C for approximately 5 hours . This method can potentially achieve high yields of the desired product.
Applications in Pharmaceutical Development
Thiomorpholine 1,1-dioxide hydrochloride has established itself as a key intermediate in pharmaceutical synthesis, contributing to the development of numerous therapeutic agents across different disease categories.
Anti-inflammatory and Analgesic Drug Development
The compound has proven particularly valuable in the development of anti-inflammatory and analgesic medications. Its unique structure allows for modifications that can enhance therapeutic efficacy while potentially reducing side effects, making it an important building block in pain management research .
Role in Antibacterial Drug Research
Research indicates that derivatives of thiomorpholine 1,1-dioxide hydrochloride exhibit promising antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in addressing the growing challenge of antimicrobial resistance. The compound has been utilized in the synthetic preparation of antibacterial biaryloxazolidinone analogues, contributing to the development of new antibacterial agents .
Applications in Enzyme Inhibition Studies
The compound has demonstrated value in enzyme inhibition studies, providing insights into metabolic pathways. This property makes it a valuable tool for researchers investigating biochemical processes and potential therapeutic targets . By interacting with specific enzymes, derivatives of this compound can help elucidate mechanisms of action and guide the development of new pharmaceutical agents.
Applications in Agricultural Chemicals
Beyond its pharmaceutical applications, thiomorpholine 1,1-dioxide hydrochloride plays a significant role in agricultural chemistry, contributing to the development of crop protection solutions.
Pesticide and Herbicide Formulation
The compound is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its incorporation into these formulations helps create effective crop protection products that can combat pests and weeds while potentially reducing environmental impact . The following table summarizes some key applications in agricultural chemistry:
Application Type | Description | Benefits |
---|---|---|
Pesticides | Used in formulations targeting various crop pests | Effective against a wide range of pests with potentially reduced environmental persistence |
Herbicides | Incorporated into selective weed control agents | Allows for targeted weed management while minimizing crop damage |
Plant Growth Regulators | Component in growth regulation formulations | Contributes to improved crop yields and quality |
Environmental Considerations
A significant advantage of thiomorpholine 1,1-dioxide hydrochloride-based agrochemicals is their potential for reduced environmental impact compared to some conventional alternatives. Research continues to explore ways to optimize these formulations to maximize efficacy while minimizing ecological consequences .
Material Science Applications
The versatility of thiomorpholine 1,1-dioxide hydrochloride extends to material science, where it contributes to the development of various polymers and resins.
Polymer and Resin Development
The compound is involved in the production of specialized polymers and resins, contributing to the development of materials with enhanced properties. These materials find applications in coatings, adhesives, and sealants across multiple industries . The sulfone group in the compound can participate in polymerization reactions, leading to materials with distinctive characteristics.
Coatings and Adhesives
Materials developed using thiomorpholine 1,1-dioxide hydrochloride as an intermediate often demonstrate improved durability, chemical resistance, or adhesion properties. These enhancements make them valuable in industrial applications requiring high-performance coatings or bonding agents .
Research Reagent Applications
As a versatile research reagent, thiomorpholine 1,1-dioxide hydrochloride facilitates the creation of complex molecules, supporting advancements in chemical research and development.
Synthetic Organic Chemistry
In synthetic organic chemistry, the compound serves as a valuable building block, enabling the construction of complex molecular architectures. Its well-defined reactivity patterns make it particularly useful in multi-step syntheses where precise control over reaction outcomes is essential .
Biochemical Assays
Thiomorpholine 1,1-dioxide hydrochloride has applications in biochemical assays, where it can provide insights into enzyme activity and metabolic pathways. This capability makes it a valuable tool in research laboratories investigating fundamental biological processes . The compound's ability to interact with specific biochemical targets enables researchers to probe cellular mechanisms and develop new analytical methods.
Application | Comparative Efficacy | Research Stage |
---|---|---|
Anti-inflammatory | Comparable to some conventional anti-inflammatory agents | Preclinical |
Antimicrobial | Effective against select bacterial strains | Early research |
Enzyme Inhibition | Selective inhibition of specific enzyme targets | Research tool |
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